2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
2-(5-benzyl-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O2/c33-26(29-17-9-14-21-10-3-1-4-11-21)20-32-28(34)24-19-31(18-22-12-5-2-6-13-22)25-16-8-7-15-23(25)27(24)30-32/h1-8,10-13,15-16,19H,9,14,17-18,20H2,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBPHRBQGIOQSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C3=CN(C4=CC=CC=C4C3=N2)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrazoloquinoline Core: This step involves the cyclization of appropriate precursors to form the pyrazoloquinoline ring system. Common reagents used in this step include hydrazines, aldehydes, and ketones.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Acylation: The acetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
N-alkylation: The phenylpropyl group is introduced through an N-alkylation reaction using an appropriate alkyl halide.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity while minimizing side reactions and waste.
Chemical Reactions Analysis
2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenylpropyl groups, using reagents like halogens or nucleophiles.
Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and thereby influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound shares structural motifs with several classes of bioactive molecules:
- N-(3-Phenylpropyl)acetamide Derivatives: Compounds like 2-(4-hydroxyphenyl)-N-(3-phenylpropyl)acetamide (30005, ) and 2-(aminophenyl)-N-(3-phenylpropyl)acetamide (30007, ) highlight the role of the phenylpropyl chain in enhancing lipophilicity and membrane penetration.
- Heterocyclic Cores: Compared to quinazoline-based acetamides (e.g., V9 in ), the pyrazoloquinolin core of the target compound may offer improved π-π stacking interactions due to its fused bicyclic system. IPPQ (), a quinazoline derivative targeting CaVα-β interactions, suggests that heterocyclic core variations influence target specificity .
Pharmacological Activities
- Anti-Cancer Potential: Phenoxy acetamide derivatives () with sulfonyl-quinazoline moieties (e.g., compound 38) show potent activity against HCT-116 and MCF-7 cells, suggesting that the pyrazoloquinolin core could similarly engage cancer-related targets .
Structure-Activity Relationship (SAR) Trends
- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in 40006, ) may enhance binding affinity but reduce bioavailability, whereas methoxy groups (e.g., 40004) balance potency and solubility .
- Chain Length and Branching: The 3-phenylpropyl chain in the target compound, compared to shorter chains (e.g., ethylamino in V9, ), likely increases hydrophobic interactions without steric hindrance .
Data Tables
Table 1: Structural Comparison of Acetamide Derivatives
Table 2: Substituent Effects on Bioactivity (, Compounds 40000–40006)
| Substituent (R) | LogP (Predicted) | Solubility (mg/mL) | IC50 (Hypothetical, μM) |
|---|---|---|---|
| H (40000) | 3.2 | 0.15 | >100 |
| Cl (40001) | 3.8 | 0.08 | 45 |
| OCH3 (40004) | 2.9 | 0.30 | 28 |
| NO2 (40006) | 4.1 | 0.02 | 12 |
Biological Activity
2-{5-benzyl-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-phenylpropyl)acetamide is a synthetic compound belonging to the pyrazoloquinoline class. This compound has garnered attention due to its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
The compound's structure features a pyrazoloquinoline core with a benzyl group and an acetamide moiety. The specific arrangement of these functional groups is believed to contribute to its biological activity.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with various molecular targets such as enzymes and receptors involved in critical cellular processes. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Anticancer Activity
Recent studies have evaluated the anticancer potential of pyrazoloquinoline derivatives, including the compound . For instance, derivatives of similar structures have demonstrated significant activity against various cancer cell lines through mechanisms involving the inhibition of sirtuins and modulation of apoptotic pathways.
Table 1: Anticancer Activity of Related Pyrazoloquinoline Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Sirtuin Inhibition |
| Compound B | MCF-7 | 12 | Apoptosis Induction |
| 2-{5-benzyl... | A549 | TBD | TBD |
Note: TBD = To Be Determined
Antimicrobial Activity
The antimicrobial properties of pyrazoloquinolines have also been explored. In vitro studies have shown that these compounds exhibit selective activity against Gram-positive bacteria. The compound's ability to inhibit bacterial growth may be linked to its structural features that facilitate interaction with bacterial enzymes.
Table 2: Antimicrobial Activity
| Compound Name | Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound C | Staphylococcus aureus | 32 | Bacteriostatic |
| Compound D | Escherichia coli | 64 | Bactericidal |
| 2-{5-benzyl... | TBD | TBD | TBD |
Anti-inflammatory Activity
In addition to anticancer and antimicrobial effects, the compound may exhibit anti-inflammatory properties. Studies on related pyrazoloquinoline derivatives have shown their ability to inhibit nitric oxide production in LPS-induced RAW 264.7 cells, suggesting a potential role in modulating inflammatory responses.
Table 3: Anti-inflammatory Activity
| Compound Name | Cell Type | NO Production Inhibition (%) |
|---|---|---|
| Compound E | RAW 264.7 | 70 |
| Compound F | RAW 264.7 | 65 |
| 2-{5-benzyl... | TBD | TBD |
Case Studies
- Case Study on Anticancer Efficacy : A study evaluated the efficacy of a series of pyrazoloquinoline derivatives against pancreatic cancer cell lines. Results indicated that certain derivatives, closely related to our compound, exhibited IC50 values below 20 µM, highlighting their potential as therapeutic agents in oncology.
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of pyrazoloquinolines against resistant strains of bacteria. The results showed promising activity against Staphylococcus aureus, supporting further exploration into their use as antibacterial agents.
Q & A
Q. What are the critical steps and conditions for optimizing the synthesis of this compound?
The synthesis involves multi-step organic reactions, including cyclization and substitution. Key steps include:
- Cyclization of precursors under reflux conditions with catalysts (e.g., Pd or Cu-based catalysts) to form the pyrazoloquinoline core .
- Substitution reactions to introduce the benzyl and phenylpropyl groups, requiring anhydrous solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to avoid side products .
- Purification via column chromatography or recrystallization to achieve >95% purity . Yield optimization hinges on solvent choice, reaction time, and catalyst loading .
Q. Which analytical methods are recommended for characterizing this compound?
Comprehensive characterization requires:
- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and regioselectivity of substitutions .
- High-resolution mass spectrometry (HR-MS) for molecular weight validation .
- High-performance liquid chromatography (HPLC) to assess purity (>95%) and stability under varying pH/temperature .
- X-ray crystallography (if crystals are obtainable) for absolute configuration determination .
Q. How can researchers design initial biological screening assays for this compound?
Prioritize in vitro assays to evaluate:
- Cytotoxicity (e.g., against cancer cell lines via MTT assay) .
- Enzyme inhibition (e.g., COX-1/2 or kinases) using fluorometric or colorimetric substrates .
- Antimicrobial activity (MIC assays against Gram-positive/negative bacteria) . Use DMSO as a solubilizing agent (≤0.1% final concentration) to avoid solvent toxicity .
Q. What strategies address poor solubility in aqueous buffers during biological testing?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility .
- Structural analogs : Introduce polar groups (e.g., hydroxyl or carboxyl) to the phenylpropyl chain while monitoring bioactivity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve bioavailability .
Q. What reaction mechanisms are involved in modifying the pyrazoloquinoline core?
Common mechanisms include:
- Electrophilic aromatic substitution for halogenation or nitration at the quinoline ring .
- Nucleophilic acyl substitution at the acetamide moiety to introduce alkyl/aryl groups .
- Oxidation-reduction to modify the 3-oxo group, impacting hydrogen-bonding interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Focus on:
- Benzyl group substitution : Fluorine or chlorine at the para position enhances target binding (e.g., COX-2 inhibition by 75% in similar quinoxaline derivatives) .
- Phenylpropyl chain length : Longer chains (e.g., C4) improve lipophilicity but may reduce solubility; balance via logP calculations .
- Pyrazoloquinoline core rigidity : Introduce methyl groups to restrict conformational flexibility, potentially enhancing selectivity .
Q. How to resolve contradictions in reported enzyme inhibition data (e.g., COX-1 vs. COX-2 selectivity)?
Discrepancies may arise from:
- Assay conditions : Validate using isoform-specific inhibitors (e.g., celecoxib for COX-2) and standardized substrate concentrations .
- Compound stability : Monitor degradation via HPLC during assays; unstable intermediates may skew results .
- Species differences : Test human recombinant enzymes to avoid cross-reactivity with murine isoforms .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models : Assess oral bioavailability and plasma half-life using Sprague-Dawley rats (dose: 10–50 mg/kg) .
- Toxicokinetics : Measure liver enzyme levels (ALT/AST) and renal clearance after 14-day repeated dosing .
- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in target organs .
Q. How can metabolic stability be improved to enhance half-life?
- Block metabolic hotspots : Introduce deuterium at labile C-H bonds (e.g., acetamide methyl group) to slow CYP450-mediated oxidation .
- Prodrug strategy : Mask the 3-oxo group as a ester or carbamate, hydrolyzed in vivo to the active form .
- In silico modeling : Use tools like Schrödinger’s ADMET Predictor to identify vulnerable metabolic sites .
Q. What computational methods validate target interactions and guide lead optimization?
- Molecular docking : Simulate binding to COX-2 (PDB: 3LN1) or kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to key residues (e.g., Arg120 in COX-2) .
- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability and conformational shifts .
- Free energy perturbation (FEP) : Quantify ΔΔG for substituent modifications to predict affinity changes .
Q. How to investigate synergistic effects with existing therapeutics?
- Combination index (CI) : Use Chou-Talalay method to evaluate synergy with cisplatin (cancer) or diclofenac (inflammation) .
- Pathway analysis : Profile transcriptomic changes (RNA-seq) in treated cells to identify co-targetable nodes (e.g., NF-κB or MAPK pathways) .
- In vivo efficacy : Test lower doses of both compounds to reduce toxicity while maintaining therapeutic effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
